2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

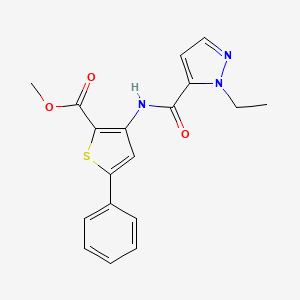

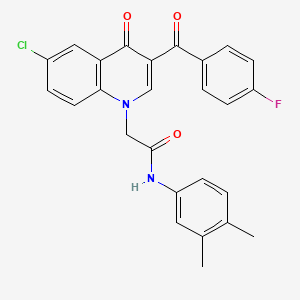

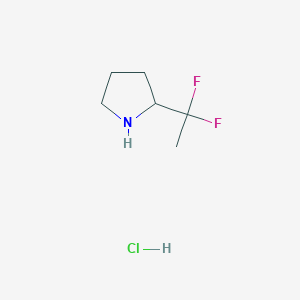

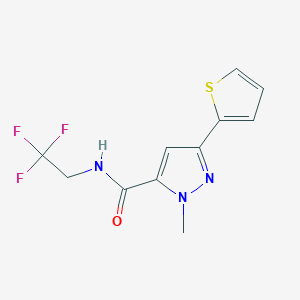

2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride is a chemical compound with the CAS Number: 1780828-36-5 . It has a molecular weight of 171.62 and its IUPAC name is 2-(1,1-difluoroethyl)pyrrolidine hydrochloride . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride is 1S/C6H11F2N.ClH/c1-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación

Fluorination Techniques and Synthesis

Research into fluorination techniques and the synthesis of fluorinated compounds has seen significant advancements, with specific focus on the manipulation of pyrrolidine structures. For instance, microwave-assisted fluorination of 2-acylpyrroles has been developed, allowing for the selective introduction of fluorine atoms into the pyrrolidine ring, demonstrating the versatility of fluorine chemistry in modifying the properties of pyrrolidine derivatives for various applications (Troegel & Lindel, 2012). Additionally, the catalytic, enantioselective 1,2-difluorination of cinnamamides showcases the synthesis of compounds containing vicinal, fluoride-bearing stereocenters, highlighting the importance of precise fluorine insertion for the development of compounds with specific chiral properties (Haj, Banik, & Jacobsen, 2019).

Development of Fluorinated Heterocycles

The synthesis of fluorinated nitrogen heterocycles, such as 3-fluoro-2-methylene-pyrrolidine, through gold catalysis combined with electrophilic fluorination, exemplifies the creation of novel fluorinated structures. This methodology underscores the growing interest in incorporating fluorine atoms into heterocyclic frameworks to explore their potential in various scientific fields, ranging from material science to pharmaceutical development (Simonneau et al., 2011).

Applications in Polymer Science

In polymer science, the introduction of fluorinated groups into polymeric materials is of considerable interest due to the impact on the physical and chemical properties of the polymers. The synthesis and characterization of soluble polyimides derived from the polycondensation of 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with aromatic dianhydrides have provided insights into the role of fluorine in enhancing polymer performance, including solubility and thermal stability (Zhang et al., 2007).

Safety And Hazards

This compound is associated with several hazard statements including H315, H317, H319, and H335 . These indicate that it can cause skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,1-difluoroethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVGZASOFOLRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Difluoroethyl)pyrrolidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)

![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)